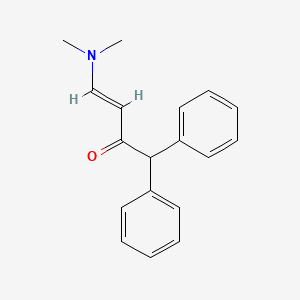

(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one

Descripción general

Descripción

(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated systems.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated ketones or alcohols.

Substitution: Formation of halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a precursor in the synthesis of various heterocyclic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential anti-cancer properties due to its ability to induce apoptosis in cancer cells.

- Studied for its antimicrobial activity against various bacterial and fungal strains.

Medicine:

- Explored as a potential therapeutic agent for the treatment of cancer and infectious diseases.

- Evaluated for its anti-inflammatory and antioxidant properties.

Industry:

- Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Employed in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. In cancer cells, it induces apoptosis through the activation of caspase enzymes, leading to programmed cell death. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms.

Comparación Con Compuestos Similares

- (E)-1-(4-dimethylaminophenyl)-3-phenylprop-2-en-1-one

- (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

- (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

Comparison:

- (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one is unique due to the presence of the dimethylamino group, which enhances its electron-donating properties and biological activity.

- Compared to its analogs, this compound exhibits higher cytotoxicity against cancer cells and stronger antimicrobial activity.

- The presence of different substituents on the phenyl rings in similar compounds can significantly alter their chemical reactivity and biological properties.

Propiedades

IUPAC Name |

(E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-19(2)14-13-17(20)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRJXPWLKZXGLL-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2375600.png)

![1-benzyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375603.png)

![3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2375605.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2375609.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375610.png)